Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

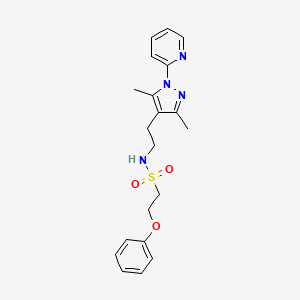

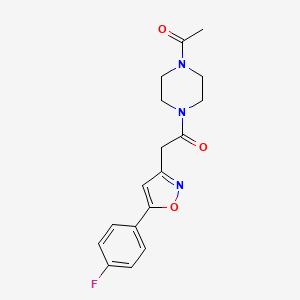

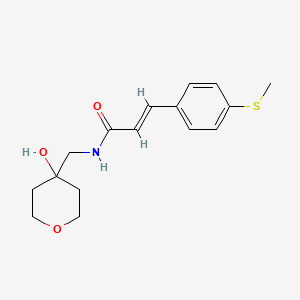

“Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate” is a chemical compound with the CAS Number: 1363166-34-0 . Its molecular formula is C18H25NO4 and it has a molecular weight of 319.4 . The compound is typically stored at +4°C and appears as a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for “Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate” is 1S/C18H25NO4/c1-14(2)18(16(20)22-3)10-7-11-19(13-18)17(21)23-12-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate” is a colorless to yellow liquid . It has a molecular weight of 319.4 and its molecular formula is C18H25NO4 . The compound is typically stored at +4°C .Applications De Recherche Scientifique

1. Electrochemical Analysis

Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is utilized in electrochemical studies. For instance, in the determination of carbamazepine using a carbon ionic liquid paste electrode modified with graphene/multiwall carbon nanotube, showcasing its significance in improving electrochemical catalytic behavior (Daneshvar et al., 2016).

2. Synthesis of Electron Donor-Acceptor Systems

The compound plays a role in synthesizing bischromophoric electron donor-acceptor systems, combining carbazole-terpyridine systems for material and coordination chemistry applications. This synthesis aids in tuning intercomponent electronic interactions, indicating its utility in materials science (Baschieri et al., 2013).

3. Structural Investigations in Azadipeptides

In structural biology, particularly in azadipeptides, this compound is instrumental. Methylation at the carbamate nitrogen of Cbz-protected azadipeptides indicates the occurrence of atropisomerism, an important aspect in peptide structural studies (Ottersbach et al., 2015).

4. Investigating Transformation Mechanisms

Studies on the transformation of carbamazepine in contact with sand filter material utilize methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate. This research is crucial in understanding the biochemical interactions and transformations of pharmaceutical compounds in environmental settings (Brezina et al., 2015).

5. Pharmaceutical Compound Transformation Studies

The compound is also significant in examining the transformation products and kinetics of pharmaceutical compounds like carbamazepine under specific treatment processes, shedding light on environmental and water treatment research (Pan et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-O-benzyl 3-O-methyl 3-propan-2-ylpiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-14(2)18(16(20)22-3)10-7-11-19(13-18)17(21)23-12-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGOKRGCYJZZCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)

![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)

![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)

![5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B2405545.png)

![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)